Cas no 324774-53-0 (3-chloro-N-4-(4-chlorophenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

3-Chloro-N-4-(4-chlorophenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide is a specialized heterocyclic compound featuring a benzothiophene core fused with a thiazole moiety. Its molecular structure, incorporating chloro-substituents, enhances its reactivity and potential as an intermediate in pharmaceutical and agrochemical synthesis. The compound's rigid aromatic framework and functional groups contribute to its utility in designing biologically active molecules, particularly in medicinal chemistry for targeting specific enzyme pathways. Its stability under standard conditions and compatibility with further derivatization make it a valuable scaffold for research and development. This compound is primarily used in academic and industrial settings for exploratory studies in drug discovery and material science applications.
3-chloro-N-4-(4-chlorophenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide structure
324774-53-0 structure
Product Name:3-chloro-N-4-(4-chlorophenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide
CAS No:324774-53-0
MF:C18H10Cl2N2OS2
MW:405.320799350739
CID:6194974
PubChem ID:1587518
Update Time:2025-11-01

3-chloro-N-4-(4-chlorophenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 3-chloro-N-4-(4-chlorophenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide
    • 3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide
    • BIM-0034138.P001
    • SR-01000424337
    • SR-01000424337-1
    • F0305-0036
    • 324774-53-0
    • 3-chloro-N-(4-(4-chlorophenyl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide
    • AKOS000806977
    • CBMicro_034025
    • Inchi: 1S/C18H10Cl2N2OS2/c19-11-7-5-10(6-8-11)13-9-24-18(21-13)22-17(23)16-15(20)12-3-1-2-4-14(12)25-16/h1-9H,(H,21,22,23)
    • InChI Key: MEJTUMVROVUPPX-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(NC2=NC(=CS2)C2C=CC(=CC=2)Cl)=O)SC2C=CC=CC=21

Computed Properties

  • Exact Mass: 403.9611607g/mol
  • Monoisotopic Mass: 403.9611607g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 490
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.4
  • Topological Polar Surface Area: 98.5Ų

3-chloro-N-4-(4-chlorophenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide Pricemore >>

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Additional information on 3-chloro-N-4-(4-chlorophenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide

3-Chloro-N-(4-(4-Chlorophenyl)-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide (CAS No: 324774-53-0)

The compound 3-chloro-N-(4-(4-chlorophenyl)-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide (CAS No: 324774-53-0) is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of heterocyclic compounds, which are widely studied due to their unique electronic properties and structural versatility. The molecule incorporates a benzothiophene core, a thiazole ring, and a carboxamide group, making it a complex yet functional structure.

Recent studies have highlighted the importance of benzothiophene derivatives in drug discovery and materials science. The presence of the thiazole ring in this compound adds to its stability and reactivity, making it a promising candidate for various chemical reactions. The chlorine substituents on the benzothiophene and phenyl rings further enhance its electronic properties, potentially making it suitable for applications in optoelectronics and sensor technologies.

The synthesis of 3-chloro-N-(4-(4-chlorophenyl)-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide involves a multi-step process that requires precise control over reaction conditions. The key intermediates include the corresponding benzothiophene derivative and the thiazole precursor. Advanced techniques such as microwave-assisted synthesis and catalytic methods have been employed to optimize the reaction yield and purity. These advancements have significantly contributed to the scalability of the synthesis process.

In terms of applications, this compound has shown potential in the field of drug delivery systems. Its ability to form stable complexes with metal ions has been exploited in designing drug carriers with enhanced bioavailability. Additionally, the compound has demonstrated promising results in antimicrobial assays, suggesting its potential use in developing novel antibiotics.

Recent research has also focused on the photophysical properties of this compound. Studies have revealed that it exhibits strong fluorescence under UV light, which makes it a candidate for use in fluorescent sensors and imaging agents. The integration of chlorine atoms into its structure further modulates its emission properties, offering flexibility in tuning its optical behavior.

The structural complexity of 3-chloro-N-(4-(4-chlorophenyl)-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide presents both challenges and opportunities for chemists. Its synthesis requires expertise in handling sensitive functional groups and optimizing reaction pathways. However, its unique properties make it a valuable asset in advancing various scientific domains.

In conclusion, CAS No: 324774-53-0 represents a cutting-edge compound with diverse applications across chemistry, biology, and materials science. Ongoing research continues to uncover new potentials for this molecule, ensuring its relevance in future technological advancements.

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